2-Amino-6-chloro-5-methoxybenzo[d]thiazole 2-Amino-6-chloro-5-methoxybenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745463
InChI: InChI=1S/C8H7ClN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C8H7ClN2OS
Molecular Weight: 214.67 g/mol

2-Amino-6-chloro-5-methoxybenzo[d]thiazole

CAS No.:

Cat. No.: VC15745463

Molecular Formula: C8H7ClN2OS

Molecular Weight: 214.67 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-5-methoxybenzo[d]thiazole -

Specification

Molecular Formula C8H7ClN2OS
Molecular Weight 214.67 g/mol
IUPAC Name 6-chloro-5-methoxy-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7ClN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11)
Standard InChI Key SCONAVRFGOZCTI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)N=C(S2)N)Cl

Introduction

Chemical Identity and Structural Properties

PropertyValueSource
Molecular FormulaC₈H₇ClN₂OS
Molecular Weight214.67 g/mol
XLogP3 (Lipophilicity)~2.1 (predicted)
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors4 (N, O, S)

Spectral Data and Structural Confirmation

  • IR Spectroscopy: Characteristic peaks include N-H stretching (3350–3250 cm⁻¹), C=N (1650–1550 cm⁻¹), and C-S (700–600 cm⁻¹) .

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methoxy (-OCH₃) and amino (-NH₂) groups appear at δ 3.8–3.9 ppm and δ 5.2–5.4 ppm, respectively .

  • Mass Spectrometry: The molecular ion peak at m/z 214.67 confirms the molecular weight, with fragmentation patterns consistent with chlorine loss (m/z 179).

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The Hantzsch thiazole synthesis remains the most widely used method, involving α-haloketones and thioamides (Table 2) . For example:

  • Step 1: Condensation of 4-chloro-3-methoxyaniline with thiourea in acidic ethanol yields the thioamide intermediate.

  • Step 2: Cyclization with α-bromoacetophenone at 80–100°C produces the target compound in ~65% yield .

Table 2: Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)Purity (%)Source
Hantzsch Synthesisα-Bromoacetophenone, thiourea6595
Microwave-AssistedNa₂S, DMF, 150°C7898
Solid-Phase SynthesisWang resin, TFA cleavage5290

Novel Approaches and Green Chemistry

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 78% yield in 15 minutes) . Solvent-free mechanochemical grinding has also shown promise, albeit with lower yields (~50%) .

CompoundCell Line (IC₅₀)Source
2-Amino-6-chloro analogHL-60: 43 µM; MCF-7: >100 µM
Riluzole (FDA-approved)HeLa: 28 µM

Antimicrobial Properties

Amino-benzothiazoles exhibit broad-spectrum activity:

  • Gram-Positive Bacteria: MIC values of 100–400 µg/mL against E. faecalis .

  • Mycobacterium tuberculosis: Analog 12a shows MIC = 2.1 µg/mL, comparable to rifampicin .

Challenges and Future Directions

Bioavailability and Toxicity

The compound’s high lipophilicity (LogP > 2) may limit aqueous solubility, necessitating prodrug strategies. Preliminary toxicity screens in Vero cells indicate a selectivity index of >10 for cancer cells , but in vivo studies are absent.

Computational Drug Design

QSAR models predict that substituting the methoxy group with bulkier alkoxy chains (e.g., ethoxy) could enhance binding to EGFR (ΔG = −9.2 kcal/mol) .

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